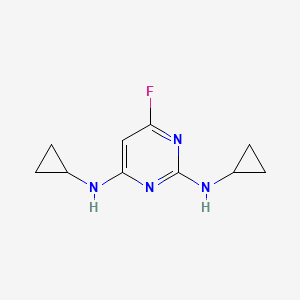![molecular formula C12H12ClNO2 B14515932 3-Chloro-2-methyl-4-[(oxiran-2-yl)methoxy]-1H-indole CAS No. 62995-52-2](/img/structure/B14515932.png)
3-Chloro-2-methyl-4-[(oxiran-2-yl)methoxy]-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-methyl-4-[(oxiran-2-yl)methoxy]-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a chloro group, a methyl group, and an oxirane (epoxide) moiety attached to the indole core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methyl-4-[(oxiran-2-yl)methoxy]-1H-indole typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Nitration: Starting with 2-methyl-3-nitroaniline, the compound undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Halogenation: The amine group is converted to a chloro group through halogenation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.
化学反应分析
Types of Reactions
3-Chloro-2-methyl-4-[(oxiran-2-yl)methoxy]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxirane moiety or the chloro group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted indoles.
科学研究应用
3-Chloro-2-methyl-4-[(oxiran-2-yl)methoxy]-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Chloro-2-methyl-4-[(oxiran-2-yl)methoxy]-1H-indole involves its interaction with specific molecular targets. The oxirane moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloro and methyl groups may also contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Methyl-3-nitroaniline: A precursor in the synthesis of the target compound.
4-Methoxy-3-methylindole: A structurally similar indole derivative.
3-Chloro-2-methylindole: Lacks the oxirane moiety but shares the chloro and methyl groups.
Uniqueness
3-Chloro-2-methyl-4-[(oxiran-2-yl)methoxy]-1H-indole is unique due to the presence of the oxirane moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
62995-52-2 |
|---|---|
分子式 |
C12H12ClNO2 |
分子量 |
237.68 g/mol |
IUPAC 名称 |
3-chloro-2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole |
InChI |
InChI=1S/C12H12ClNO2/c1-7-12(13)11-9(14-7)3-2-4-10(11)16-6-8-5-15-8/h2-4,8,14H,5-6H2,1H3 |
InChI 键 |
PGANIVKNTNPEIF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(N1)C=CC=C2OCC3CO3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene](/img/structure/B14515853.png)
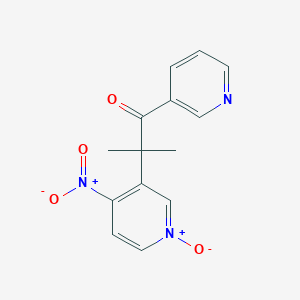
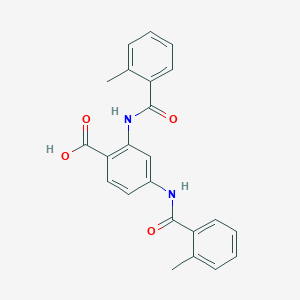
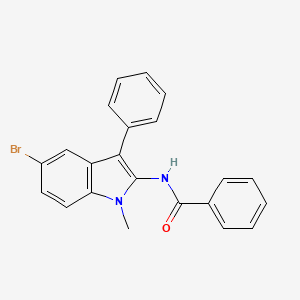
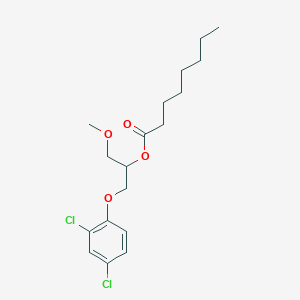
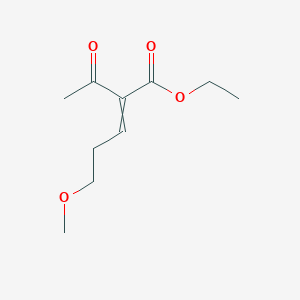
![2-[(2-Chloro-6-methylpyridin-3-yl)oxy]propanoic acid](/img/structure/B14515885.png)
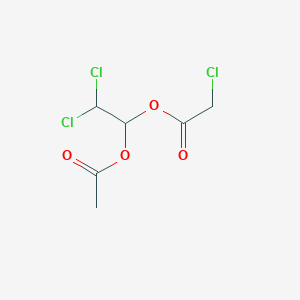
![Bis(2-ethylhexyl) [1-(propylamino)butyl]phosphonate](/img/structure/B14515895.png)
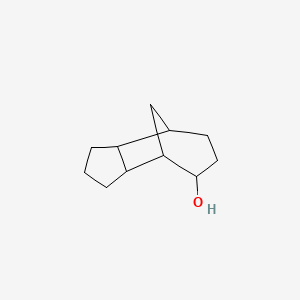
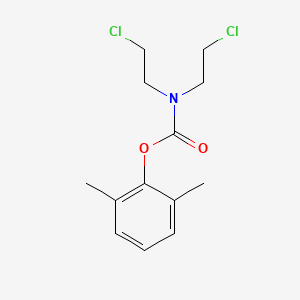
![Oxiranemethanol, 3-[2-(3,3-dimethyloxiranyl)ethyl]-3-methyl-](/img/structure/B14515903.png)
